

Safety Precautions and Application Notes for 4-Pyrrolidin-2-ylpyridine

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Compound of Interest

Compound Name: 4-Pyrrolidin-2-ylpyridine

Cat. No.: B120456

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety information, handling protocols, and application notes for **4-pyrrolidin-2-ylpyridine**. It is intended to guide laboratory personnel in the safe and effective use of this compound in a research and development setting.

Safety and Handling

4-Pyrrolidin-2-ylpyridine is a hazardous chemical that requires careful handling to minimize risk to personnel. The following sections outline the known hazards and recommended safety procedures.

Hazard Identification

4-Pyrrolidin-2-ylpyridine is classified as acutely toxic if swallowed and causes severe skin burns and eye damage.[\[1\]](#)[\[2\]](#)[\[3\]](#) It may also cause respiratory irritation.[\[4\]](#)

GHS Hazard Classification:

- Acute Toxicity, Oral (Category 3)[\[1\]](#)[\[5\]](#)
- Skin Corrosion (Category 1B)[\[1\]](#)
- Serious Eye Damage (Category 1)[\[1\]](#)

Pictograms:

Signal Word: Danger[3][5]

Hazard Statements:

- H301: Toxic if swallowed.[1][3][5]
- H314: Causes severe skin burns and eye damage.[1][3]

Precautionary Statements:

- P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1]
- P264: Wash skin thoroughly after handling.[1]
- P270: Do not eat, drink or smoke when using this product.[1]
- P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]
- P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. [1]
- P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
- P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. [1]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
- P405: Store locked up.[1]
- P501: Dispose of contents/container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling **4-pyrrolidin-2-ylpyridine**. This includes:

- Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[6]
- Skin Protection: Wear a chemical-resistant lab coat, and gloves (e.g., nitrile) at all times.[1]
- Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If the exposure limit is exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is recommended.[4]

Handling and Storage

- Handling: Handle in a well-ventilated area, preferably a chemical fume hood.[7] Avoid contact with skin, eyes, and clothing.[7] Do not ingest or inhale.[7] Wash hands thoroughly after handling.[7]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from incompatible materials such as strong oxidizing agents and acids.[8] The compound should be stored locked up.[1]

First Aid Measures

- If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. Rinse mouth with water.[1]
- If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[1] Seek immediate medical attention.
- If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1] Seek medical attention if you feel unwell.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **4-pyrrolidin-2-ylpyridine**.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₂ N ₂	[5]
Molecular Weight	148.20 g/mol	[5]
Appearance	Solid	[5]
Boiling Point	253.8 ± 28.0 °C (Predicted)	[9]
Density	1.042 ± 0.06 g/cm ³ (Predicted)	[9]
pKa	8.84 ± 0.10 (Predicted)	[9]
Water Solubility	Slightly soluble	[9]
Storage Temperature	2–8 °C under inert gas	[9]

Application Notes

4-Pyrrolidin-2-ylpyridine and its derivatives are versatile compounds in organic synthesis, primarily utilized as nucleophilic catalysts and as building blocks for pharmaceuticals.

Use in Catalysis

Derivatives of 4-pyrrolidinopyridine are effective organocatalysts, particularly in acyl transfer reactions. They are known to catalyze the kinetic resolution of secondary alcohols, a key transformation in asymmetric synthesis. The general mechanism involves the formation of a highly reactive N-acylpyridinium intermediate, which is then attacked by the alcohol. Chiral versions of these catalysts can differentiate between the two enantiomers of a racemic alcohol, leading to the selective acylation of one.

Use in Pharmaceutical and Agrochemical Synthesis

The pyrrolidine and pyridine moieties are common scaffolds in biologically active molecules. As such, **4-pyrrolidin-2-ylpyridine** serves as a valuable intermediate in the synthesis of novel

compounds for drug discovery, particularly for central nervous system agents, and in the development of new agrochemicals.[10][11]

Experimental Protocols

The following is a representative protocol for the use of a chiral 4-pyrrolidinopyridine derivative as a catalyst in the kinetic resolution of a secondary alcohol. This protocol is based on established procedures for similar catalysts and should be adapted and optimized for specific substrates and catalysts.

Kinetic Resolution of a Secondary Alcohol via Acylation

Objective: To selectively acylate one enantiomer of a racemic secondary alcohol using a chiral 4-pyrrolidinopyridine derivative as a catalyst.

Materials:

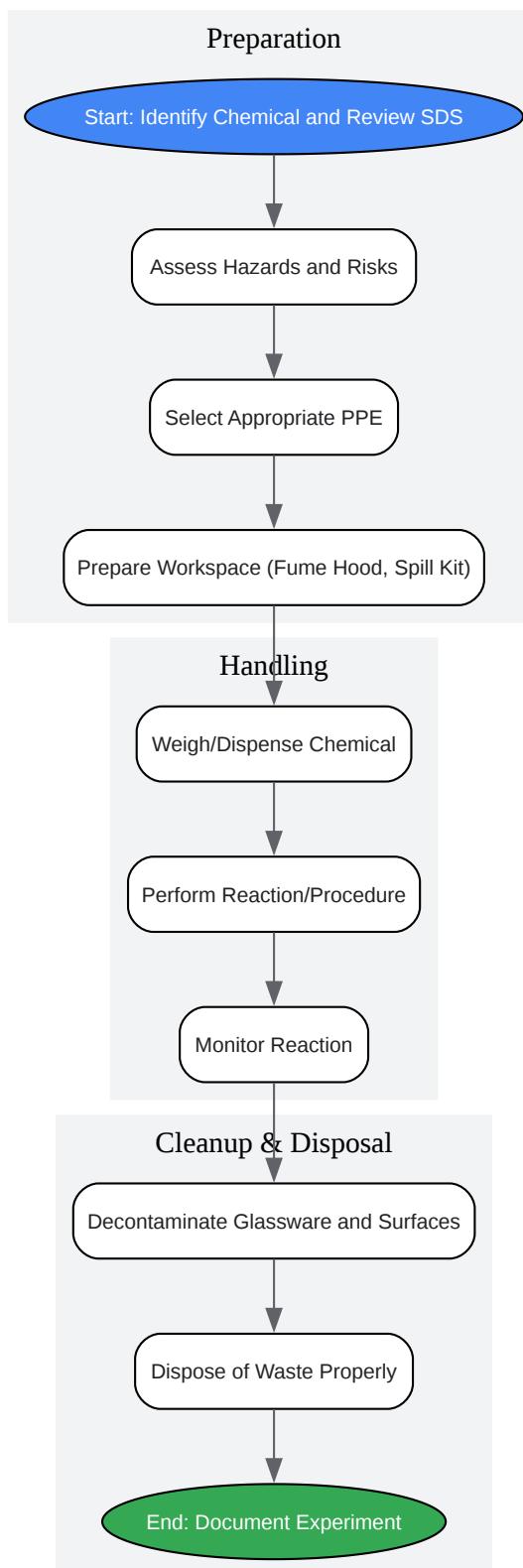
- Racemic secondary alcohol (e.g., 1-phenylethanol)
- Chiral 4-pyrrolidinopyridine derivative (catalyst)
- Acylating agent (e.g., acetic anhydride)
- Aprotic solvent (e.g., dichloromethane, toluene)
- Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
- Standard laboratory glassware and stirring equipment
- Analytical equipment for monitoring reaction progress and determining enantiomeric excess (e.g., TLC, chiral HPLC or GC)

Procedure:

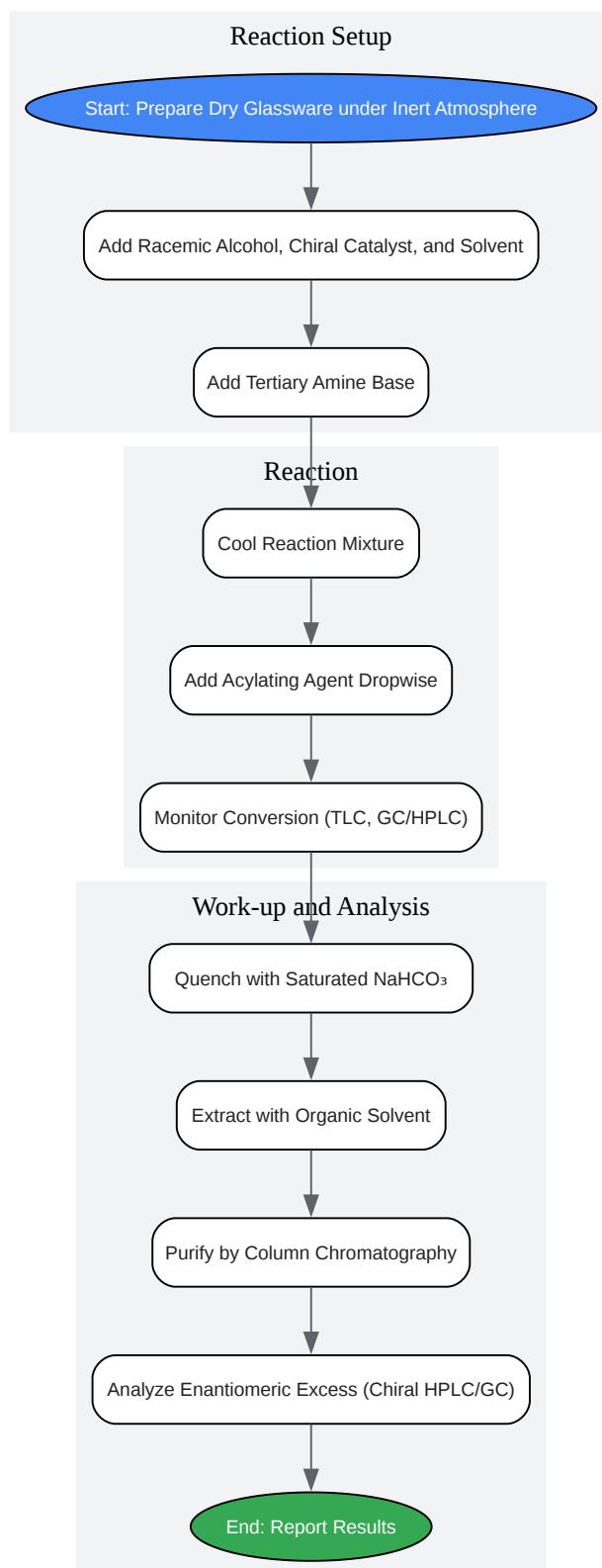
- Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the racemic secondary alcohol (1.0 equiv) and the chiral 4-pyrrolidinopyridine catalyst (0.01 - 0.1 equiv) in the chosen aprotic solvent.

- **Addition of Base:** Add the tertiary amine base (1.5 - 2.0 equiv) to the solution and stir for 5-10 minutes at room temperature.
- **Initiation of Reaction:** Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) and add the acylating agent (0.5 - 0.6 equiv) dropwise.
- **Reaction Monitoring:** Monitor the progress of the reaction by TLC or by taking aliquots for analysis by GC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted alcohol and the ester product.
- **Work-up:** Once the desired conversion is reached, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting residue, containing the unreacted alcohol and the ester product, can be purified by column chromatography on silica gel.
- **Analysis:** Determine the enantiomeric excess of the unreacted alcohol and the ester product using chiral HPLC or GC.

Visualizations

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Caption: General Laboratory Chemical Handling Workflow.



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Caption: Experimental Workflow for Kinetic Resolution.

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